DBCO-acid
Description
Evolution of Bioorthogonal Chemistry and the Pivotal Role of DBCO-acid
Bioorthogonal chemistry, a term coined by Carolyn Bertozzi, refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. medchemexpress.com A key development in this field was the advent of strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free variant of click chemistry. This was a significant leap forward, as it eliminated the need for cytotoxic copper catalysts, making it possible to conduct these reactions in living cells and organisms.
This compound has been a pivotal molecule in the advancement of SPAAC. The inherent ring strain in its cyclooctyne (B158145) structure allows it to react spontaneously and specifically with azide-functionalized molecules, forming a stable triazole linkage. chempep.com This reliable and biocompatible reaction has become a cornerstone of bioorthogonal chemistry, with this compound serving as a primary building block for a wide array of applications. creativepegworks.com
Significance of this compound as a Precision Chemical Tool in Chemical Biology and Material Sciences
The importance of this compound lies in its dual functionality. The DBCO group provides the bioorthogonal "click" reactivity, while the carboxylic acid handle offers a site for further chemical modification. chempep.combroadpharm.com This allows researchers to first attach a molecule of interest to the this compound and then use the "click" reaction to link this entire construct to an azide-modified target.
In Chemical Biology:
Bioconjugation: this compound is extensively used to label biomolecules such as proteins, nucleic acids, lipids, and carbohydrates. chempep.comcreativepegworks.com This enables the study of their function and tracking within cellular systems. creativepegworks.com
Antibody-Drug Conjugates (ADCs): It serves as a linker in the synthesis of ADCs, where a potent drug is attached to an antibody that targets cancer cells. chempep.com
Cell Surface Labeling: Researchers can tag specific molecules on the surface of living cells without causing harm, which is crucial for studying cellular processes like migration and for engineering cell surfaces. chempep.com
Molecular Imaging: By attaching imaging agents to this compound, scientists can visualize and track biological processes in real-time. creativepegworks.com
In Material Sciences:
Surface Functionalization: this compound is used to modify the surfaces of materials like nanoparticles, biosensors, and microarrays. chemimpex.comkit.edu This allows for the creation of materials with specific biological properties. chemimpex.com
Polymer Chemistry: It acts as a building block in the synthesis of functionalized polymers for applications in drug delivery and materials science. chemimpex.com
Nanotechnology: In this field, this compound is employed to functionalize nanoparticles, enhancing their stability and targeting capabilities for therapeutic and imaging applications. chemimpex.com
Overview of Key Research Domains and Methodologies Utilizing this compound
The versatility of this compound has led to its adoption across numerous research domains. Key areas of investigation include:
Cancer Research: Developing targeted cancer therapies and diagnostic tools. chemimpex.comcaymanchem.com This includes using this compound in the synthesis of ADCs and for labeling cancer cells to study their behavior. chempep.comcaymanchem.com
Drug Discovery: Facilitating the creation of new drug candidates and delivery systems by allowing for the selective modification of drug molecules. creativepegworks.com
Glycobiology: Studying the role of carbohydrates in biological systems through the labeling and tracking of glycans. chempep.com
Diagnostics: Building advanced diagnostic tools like biosensors with enhanced sensitivity and specificity. chemimpex.com
The primary methodology leveraging this compound is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This copper-free click chemistry reaction is favored for its high specificity, efficiency, and biocompatibility. abpbio.com The reaction is typically carried out in aqueous buffers, and while generally slower than its copper-catalyzed counterpart, the reaction times can be optimized. chempep.cominterchim.fr Researchers often use this compound in conjunction with activators like EDC or HATU to first couple it to an amine-containing molecule before the final click reaction. broadpharm.combroadpharm.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | DBCO-COOH, Dibenzocyclooctyne-acid, Azadibenzocyclooctyne acid | chempep.com |
| CAS Number | 1353016-70-2 | chempep.com |
| Molecular Formula | C19H15NO3 | chempep.com |
| Molecular Weight | 305.3 g/mol | chempep.com |
| Appearance | White to off-white powder or crystals | sigmaaldrich.com |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in water | chempep.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
Table 2: Key Applications of this compound
| Application | Description | Source |
|---|---|---|
| Bioconjugation | Labeling of proteins, nucleic acids, and other biomolecules. | creativepegworks.com |
| Antibody-Drug Conjugates (ADCs) | Used as a linker to connect antibodies to drug payloads. | chempep.com |
| Cell Surface Labeling | Tagging molecules on the surface of living cells. | chempep.com |
| Surface Functionalization | Modifying surfaces of nanoparticles, biosensors, and other materials. | chemimpex.com |
| Drug Discovery | Creating and modifying drug molecules and delivery systems. | creativepegworks.com |
| Molecular Imaging | Attaching imaging agents for in vivo and in vitro visualization. | creativepegworks.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLOVDOICXITOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353016-70-2 | |
| Record name | 11,12-Didehydro-gamma-oxodibenz[b,f]azocine-5(6H)-butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Studies of Dbco Acid
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-acid
The core reactivity of this compound lies in its participation in the SPAAC reaction with azides. medchemexpress.comconju-probe.comnanosoftpolymers.combroadpharm.comsigmaaldrich.com This reaction is a [3+2] cycloaddition between the strained alkyne of DBCO and an azide (B81097), leading to the formation of a stable 1,2,3-triazole ring. broadpharm.comcreativepegworks.cominterchim.frwikipedia.orgresearchgate.net The driving force for this reaction is the inherent ring strain within the cyclooctyne (B158145) structure, which lowers the activation energy for the cycloaddition and allows it to proceed efficiently without the need for a cytotoxic metal catalyst like copper(I). interchim.frbroadpharm.comcd-bioparticles.combiochempeg.comglenresearch.cominterchim.frwikipedia.orgacs.org
Reaction Kinetics and Efficiency under Biocompatible Conditions
DBCO derivatives, including this compound, exhibit relatively fast reaction kinetics with azides compared to other cyclooctynes, while maintaining good stability in aqueous buffers. cd-bioparticles.comaatbio.comlumiprobe.comacs.org The SPAAC reaction with DBCO can be carried out efficiently under mild conditions, such as neutral pH and moderate temperatures, making it suitable for biological applications. broadpharm.comcreativepegworks.comcd-bioparticles.cominterchim.fr Studies have shown that the reaction is highly efficient, leading to high conjugation yields. interchim.frbroadpharm.cominterchim.fr The reaction rate can be influenced by factors such as the structure of the azide partner and the local environment at the reaction interface, particularly in complex biological systems. acs.orgnih.gov For instance, incorporating PEG linkers in DBCO reagents can improve water solubility and potentially influence reaction efficiency in aqueous media. broadpharm.comamerigoscientific.combioglyco.com
Research findings highlight the efficiency of DBCO-mediated SPAAC in various biological contexts. For example, studies involving the labeling of cell surfaces with DBCO-modified probes and azide precursors have demonstrated increasingly higher fluorescence signals with increasing azide concentrations, confirming efficient SPAAC labeling on the cell membrane. acs.org Quantitative and selective labeling has been observed even in the presence of multiple endogenous functional groups. nih.gov
Formation of Stable 1,2,3-Triazole Linkages in Aqueous Environments
The product of the SPAAC reaction between this compound and an azide is a stable 1,2,3-triazole linkage. interchim.frbroadpharm.comcreativepegworks.cominterchim.frwikipedia.orgresearchgate.net This covalent bond is highly stable and resistant to degradation under physiological conditions, including in the presence of thiols, which is a significant advantage for bioconjugation applications. broadpharm.cominterchim.frnih.gov The formation of this stable linkage in aqueous buffered media is a key feature of this compound's utility in biological systems. interchim.frbroadpharm.comcreativepegworks.comcd-bioparticles.cominterchim.fr The reaction can proceed in aqueous solutions, making it directly applicable for labeling biomolecules in their native environments. broadpharm.comcreativepegworks.comcd-bioparticles.com
Unconventional Reactivity and Environmental Influences on this compound
While primarily known for its SPAAC reactivity, this compound and related dibenzocyclooctyne scaffolds can undergo other reactions, particularly under certain environmental conditions.
Acid-Promoted Rearrangements of Dibenzocyclooctyne Scaffolds
Dibenzocyclooctyne scaffolds, including those found in this compound, are known to be susceptible to acid-promoted rearrangements. nih.govresearchgate.netnih.govresearchgate.netmdpi.com This rearrangement can lead to the inactivation of the reactive alkyne moiety, thus reducing or eliminating its ability to participate in SPAAC. nih.govresearchgate.net This phenomenon is particularly relevant in synthetic procedures involving acidic conditions, such as the cleavage of peptides from solid supports using trifluoroacetic acid (TFA). nih.govresearchgate.net The rearrangement is thought to involve an acid-catalyzed cycloisomerization. nih.govresearchgate.net
Research has explored strategies to mitigate this acid-promoted rearrangement. For instance, the use of copper(I) has been shown to protect DBCO from acid-mediated rearrangement during acidic peptide cleavage, enabling the direct synthesis of DBCO-functionalized peptides. nih.gov This protection is thought to occur through the formation of a transient DBCO-Cu complex. nih.gov
Impact of Solvent Systems and Concentration on Reactivity Profiles
The reactivity of this compound can be influenced by the solvent system and concentration. This compound is reported to be soluble in organic solvents such as DMSO, DMF, and THF. medchemexpress.comconju-probe.comfishersci.fichemicalbook.com The SPAAC reaction itself can be carried out in various solvents, including aqueous buffers and organic solvents, depending on the properties of the molecules being conjugated. broadpharm.com
While the SPAAC reaction is generally efficient in aqueous environments, the concentration of reactants can influence the reaction rate. Higher concentrations can lead to faster reaction times. The relative benefit of SPAAC compared to other ligation methods may increase at lower concentrations, suggesting that the reaction rate is relatively insensitive to linker attachment points. nih.gov However, excessive concentrations of certain additives, such as copper(I) salts used for acid protection, can potentially complex with the DBCO peptide and hinder efficient cycloaddition reactivity if not completely removed. nih.gov
The stability of the DBCO functional group can also be affected by storage conditions and the presence of certain substances. DBCO-functionalized molecules can lose reactivity over time due to oxidation and addition of water to the triple bond. broadpharm.com Storage under nitrogen at low temperatures is often recommended to maintain reactivity. medchemexpress.comconju-probe.comfishersci.fi
Here is a table summarizing some key data points related to this compound and its reactivity:
Table: Key Properties and Reactivity Features of this compound
Advanced Methodologies for Dbco Acid Functionalization and Bioconjugation
Strategies for Covalent Incorporation of DBCO-acid into Complex Biomolecules
The covalent attachment of the DBCO moiety onto biomolecules is a critical first step for subsequent SPAAC reactions. The strategies employed vary depending on the nature of the target biomolecule, leveraging specific functional groups available for modification.
Proteins are frequently targeted for modification with this compound due to the abundance of reactive residues. The most common approach involves forming a stable amide bond between an activated this compound and amine groups on the protein. utoronto.ca
The ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus of a polypeptide chain are the most common targets for DBCO functionalization. thermofisher.com The standard method involves the in situ activation of this compound's carboxyl group using carbodiimide (B86325) chemistry, such as with EDC and NHS. interchim.frthermofisher.com This forms a DBCO-NHS ester intermediate that efficiently reacts with the primary amines on the protein in buffers with a neutral to slightly basic pH (typically 7.0-8.5). interchim.frrsc.orglumiprobe.com Alternatively, pre-synthesized and purified DBCO-NHS esters can be used, which react directly with the protein's amine groups. chempep.comlumiprobe.com For a typical labeling reaction, a 3- to 20-fold molar excess of the DBCO-NHS ester is added to the protein solution. interchim.frxantec.com The reaction is generally performed at room temperature for 1-2 hours or overnight at 4°C. broadpharm.comlumiprobe.com
Table 1: General Protocol for Protein Labeling with DBCO-NHS Ester
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Reagent Preparation | Dissolve the protein in a non-amine-containing buffer (e.g., PBS) at pH 7.2-8.5. Dissolve DBCO-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF. interchim.frxantec.com | Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete for reaction with the NHS ester. interchim.fr |
| 2. Conjugation Reaction | Add a 3- to 20-fold molar excess of the dissolved DBCO-NHS ester to the protein solution. xantec.comlumiprobe.com | The final concentration of the organic solvent (e.g., DMSO) should typically not exceed 10-20% to avoid protein precipitation. interchim.frbroadpharm.com |
| 3. Incubation | Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-18 hours. broadpharm.comlumiprobe.comacs.org | Longer incubation times can improve efficiency, but should be optimized for the specific protein to maintain its stability and function. |
| 4. Quenching | (Optional) Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted DBCO-NHS ester. lumiprobe.com | This step ensures that no further labeling occurs during purification or storage. |
| 5. Purification | Remove excess, unreacted DBCO reagent and byproducts (like N-hydroxysuccinimide) using size-exclusion chromatography, dialysis, or precipitation. thermofisher.comlumiprobe.com | Purification is crucial to prevent interference in subsequent SPAAC reactions. |
While lysine coupling is robust, it often results in a heterogeneous mixture of products with a variable number of DBCO labels per protein. To achieve homogeneity and preserve protein function, site-specific labeling methods have been developed.
Enzymatic Labeling: A powerful strategy uses bacterial transglutaminase (BTG) for site-specific modification. This enzyme catalyzes the formation of an isopeptide bond between the side chain of a specific glutamine residue (Q295) in the Fc region of many antibodies and an amine-containing DBCO derivative. mdpi.com This approach often requires prior deglycosylation of the antibody at the nearby N297 residue using an enzyme like PNGase F to make the Q295 site accessible to BTG. mdpi.com
N-Terminal Specific Labeling: The unique reactivity of the N-terminal α-amino group can be exploited. A method utilizing a 2-pyridinecarboxyaldehyde (2-PCA) derivative, 6-azidomethyl-2-pyridinecarboxyaldehyde (6-AM-2-PCA), allows for specific modification of the N-terminus. The protein is first reacted with 6-AM-2-PCA, which selectively forms a stable bond with the N-terminal amine, thereby introducing an azide (B81097) handle for subsequent conjugation to a DBCO-functionalized molecule. nih.gov
Peptide Tag-Based Labeling: The "tagging-then-labeling" approach involves genetically fusing a short peptide tag to the protein of interest. One such tag, the "DBCO-tag" (sequence: Leu-Cys-Tyr-Pro-Trp-Val-Tyr), was discovered to dramatically accelerate the thiol-yne reaction between its cysteine residue and DBCO reagents. nih.govsci-hub.se This allows for the highly selective labeling of the DBCO-tag's cysteine, even in the presence of other cysteine residues on the protein. nih.gov
Table 2: Comparison of Site-Specific DBCO Labeling Methods
| Method | Principle | Target Site | Key Features |
|---|---|---|---|
| Bacterial Transglutaminase (BTG) | Enzymatic formation of an isopeptide bond. mdpi.com | Glutamine 295 (Q295) in the antibody Fc region. | Provides homogeneous conjugates; modification site is distant from the antigen-binding region. mdpi.com |
| N-Terminal Modification (2-PCA) | Selective chemical reaction with the N-terminal α-amine. nih.gov | N-terminal α-amino group. | Single-step modification under mild physiological conditions. nih.gov |
| DBCO-Tag | Genetically encoded peptide tag with a hyper-reactive cysteine. nih.govsci-hub.se | Cysteine residue within the fused peptide tag. | Reaction rate is increased 220-fold compared to a control cysteine peptide, enabling high selectivity. nih.gov |
This compound can be incorporated into nucleic acids either during or after solid-phase synthesis.
Post-Synthetic Conjugation: The most straightforward method involves synthesizing an oligonucleotide with a primary amine modification. This amine-modified DNA or RNA can then be reacted with a DBCO-NHS ester, following a similar protocol to protein amine labeling, to yield a DBCO-labeled oligonucleotide. chempep.comidtdna.comnih.gov
Direct Incorporation during Synthesis: For precise placement of the DBCO moiety, a phosphoramidite (B1245037) building block containing the DBCO group can be used directly in an automated oligonucleotide synthesizer. glenresearch.com Reagents like DBCO-dT allow for the insertion of a thymidine (B127349) residue already functionalized with DBCO at any desired position within the sequence. glenresearch.combiosyn.com Similarly, 5'-DBCO-TEG Phosphoramidite can be used to specifically modify the 5' terminus of the oligonucleotide. glenresearch.com These methods provide exceptional control over the stoichiometry and location of the DBCO label.
Functionalizing liposomes with DBCO enables the attachment of azide-modified molecules for applications in targeted drug delivery and imaging.
Incorporation during Formulation: The most common method involves including a lipid that is pre-conjugated with a DBCO group in the lipid mixture used for liposome (B1194612) formation. creative-biolabs.com Lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-2000] (DSPE-PEG-DBCO) or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-dibenzocyclooctyl (16:0 DBCO PE) are mixed with structural lipids like phosphatidylcholine and cholesterol before self-assembly into liposomes. nih.govavantiresearch.com This results in the DBCO groups being displayed on the liposome surface.
Post-Insertion Method: An alternative strategy, known as post-insertion, is useful for conjugating sensitive ligands. In this method, the DSPE-PEG-DBCO lipid is first conjugated to the desired (azide-free) ligand. These lipid-ligand conjugates are then incubated with pre-formed, drug-loaded liposomes. The lipid portion inserts into the existing liposome bilayer, effectively decorating the surface without exposing the encapsulated cargo to harsh reaction conditions. encapsula.com
Surface Functionalization of Pre-formed Liposomes: Liposomes can also be modified after they are formed. If liposomes are prepared with lipids containing exposed primary amine headgroups, they can be functionalized by reaction with DBCO-NHS ester in aqueous buffer. rsc.org
Labeling glycans with DBCO provides powerful tools for studying glycosylation and for creating site-specific antibody-drug conjugates (ADCs).
Metabolic Glycoengineering (MGE): This approach introduces a bioorthogonal chemical reporter into cellular glycans through the cell's own metabolic machinery. rsc.org Cells are cultured with a peracetylated, azide-containing monosaccharide analogue, such as N-azidoacetylmannosamine (Ac4ManNAz) or N-azidoacetylglucosamine (Ac4GlcNAz). rsc.org These analogues are metabolized and incorporated into cell surface glycans, displaying azide groups that are ready for SPAAC with a DBCO-functionalized probe. rsc.orgcaltech.edu
Chemoenzymatic Labeling: This highly specific method uses glycosyltransferases or endoglycosidases to modify glycans in a controlled manner. For antibody modification, a common strategy involves using an endoglycosidase, such as EndoS or EndoS2, to trim the complex N-glycan at the Asn297 residue in the antibody's Fc region. nih.govsynaffix.com Subsequently, a glycosyltransferase is used to attach an azide-tagged sugar (e.g., azide-functionalized galactose or sialic acid) to the trimmed glycan. synaffix.comrsc.org This precisely installed azide serves as a single, defined conjugation site for a DBCO-linker-payload, resulting in a homogeneous ADC. nih.govsynaffix.comrsc.org This two-stage enzymatic process has been streamlined into one-pot procedures to improve efficiency. synaffix.comrsc.org
Table 3: Chemoenzymatic Glycan Labeling for Antibody Conjugation
| Enzyme(s) | Function | Resulting Modification |
|---|---|---|
| EndoS / EndoS2 | Trims the complex N-glycan at Asn297. synaffix.comrsc.org | Creates a uniform glycan substrate for the next step. |
| Galactosyltransferase (GalT) | Adds a galactose or an azide-tagged galactose derivative. rsc.org | Introduces a specific site for further modification or conjugation. |
| Sialyltransferase (SalT) | Adds an azide-functionalized sialic acid to a terminal galactose. rsc.orgresearchgate.net | Installs a terminal azide handle for DBCO click chemistry. |
Protein Functionalization via Amide Bond Formation
Metabolic Engineering for In Situ this compound Precursor Incorporation into Cellular Components
Metabolic engineering offers a sophisticated method for introducing bioorthogonal functional groups into cellular components in living systems. acs.org Instead of directly using this compound, this strategy involves feeding cells precursors that they metabolically process and incorporate into biomolecules like proteins or cell-surface glycans. acs.orgacs.org
For SPAAC-based metabolic labeling, the most common approach is to introduce an azide-bearing precursor, which then allows for subsequent reaction with an externally supplied DBCO-functionalized probe. acs.orgnih.gov A widely used example is the metabolic labeling of cell surface glycans. acs.org Cells are incubated with an azide-modified monosaccharide, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). acs.orgnih.gov Cellular enzymes hydrolyze this precursor to ManNAz, which is then integrated into the sialic acid biosynthesis pathway. acs.org The resulting N-azidoacetyl sialic acid is displayed on the cell surface as part of the glycocalyx. acs.org These azide-decorated cells can then be targeted with DBCO-functionalized molecules, like fluorescent dyes or therapeutic agents, for imaging or targeted delivery. acs.orgnih.govnih.govresearchgate.net
This technique has been successfully applied to:
Label and track immune cells like dendritic cells (DCs) in vivo. nih.gov
Image viral infection by labeling viruses with azides and detecting them with DBCO-probes. researchgate.net
Enhance the gut colonization of probiotics by mediating adhesion to azide-labeled gut inhabitants. nih.gov
Facilitate viral transduction for T-cell engineering by anchoring azide motifs on the T-cell surface to capture DBCO-modified viruses. researchgate.net
A key advantage of this approach is that the expression of the azide "receptors" can often be controlled in a dose-dependent manner by varying the concentration of the metabolic precursor. acs.org This allows for precise control over the subsequent bioorthogonal conjugation with DBCO-reagents. While less common, strategies are also emerging for the residue-specific or site-specific incorporation of non-canonical amino acids containing bioorthogonal handles directly into proteins. acs.org
Control and Quantification of Conjugation Efficiency and Average Degree of Labeling (aDoL)
Controlling and quantifying the extent of bioconjugation is critical for ensuring the reproducibility and efficacy of DBCO-labeled molecules. The average degree of labeling (aDoL) refers to the average number of DBCO molecules conjugated to each target biomolecule (e.g., a protein). researchgate.netaatbio.com
Control of aDoL: The aDoL is primarily controlled by the stoichiometry of the reactants. researchgate.netnih.gov In a typical reaction where a DBCO-NHS ester is used to label the lysine residues of an antibody, increasing the molar ratio of the DBCO reagent to the antibody will generally result in a higher aDoL. nih.gov However, excessive labeling can lead to protein precipitation or loss of function. nih.gov Therefore, optimizing the molar ratio is crucial. One robust method to achieve a precise aDoL involves a two-step process: first, the protein is reacted with an excess of an azide-NHS ester to functionalize available lysines. After purification, the azide-modified protein is reacted with a specific, limited molar equivalent of a DBCO-reagent. Since the click reaction goes to completion, the aDoL can be precisely controlled by the amount of DBCO-reagent added in the second step. researchgate.netresearchgate.net
Quantification of aDoL: Several analytical techniques are used to determine the aDoL.
UV-Vis Spectroscopy: This is a common and straightforward method. DBCO has a characteristic absorbance peak at approximately 309 nm, while proteins absorb at 280 nm. nih.govmdpi.com By measuring the absorbance at both wavelengths and using the known molar extinction coefficients for the protein and the DBCO molecule, the aDoL can be calculated. nih.gov A correction factor is necessary to account for the DBCO molecule's contribution to the absorbance at 280 nm. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry can provide a precise measurement of the mass of the conjugate. The mass shift corresponding to the addition of one or more DBCO molecules allows for an accurate determination of the aDoL and can reveal the distribution of different labeled species (e.g., a mixture of aDoL 1, 2, and 3). researchgate.netmdpi.com
Chromatography: Techniques like Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) can separate proteins based on the number of conjugated DBCO molecules. Since DBCO is hydrophobic, each addition increases the protein's retention time on a HIC column. nih.gov The relative area of the separated peaks can be used to quantify the conjugation yield and the distribution of species. nih.gov
The following table summarizes findings on optimizing conjugation efficiency from a study involving different DBCO-NHS esters reacted with an IgG antibody.
Table 1: Conjugation Yield of Azide-Fluorophore to an IgG Antibody Functionalized with Various DBCO Derivatives Conjugation yield is expressed as the average number of Cy3-azide fluorophores coupled per the average number of DBCO groups on the antibody. Data is based on findings where optimal yields were observed at a molar excess of 5 to 10 moles of DBCO per mole of antibody.
| DBCO Derivative | Optimal Molar Ratio (DBCO:Antibody) | Highest Achieved Conjugation Yield (%) | Observations |
|---|---|---|---|
| DBCO-NHS | 5-10 | ~95% | Precipitation observed at molar ratios > 5. nih.gov |
| DBCO-Sulfo-NHS | 5-10 | ~90% | Precipitation observed at molar ratios > 5. nih.gov |
| DBCO-PEG4-NHS | 5-10 | ~98% | Higher ratios tested without significant precipitation. nih.gov |
| DBCO-SS-NHS | 5-10 | ~95% | Data derived from graphical representation in the source. nih.gov |
Applications of Dbco Acid in Chemical Biology Research
Biomolecule Labeling and Tracking in Complex Biological Systems
Dibenzocyclooctyne-acid (DBCO-acid) is a key reagent in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. vectorlabs.com This "copper-free click chemistry" allows for the covalent labeling of azide-modified biomolecules within living systems without interfering with native biochemical processes. vectorlabs.com The DBCO moiety's high reactivity towards azides, driven by its ring strain, enables rapid and specific ligation under physiological conditions. The carboxylic acid group on this compound provides a versatile handle for conjugation to various probes, reporters, or functional entities, making it an invaluable tool for labeling and tracking a wide array of biomolecules in complex biological environments. vectorlabs.com
Live-Cell and In Vivo Protein Tracking and Proteomic Studies (e.g., BONCAT-MS)
This compound plays a pivotal role in the study of newly synthesized proteins in live cells and organisms through a technique called Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). nih.govnih.gov This method involves the metabolic incorporation of a noncanonical amino acid containing an azide (B81097) group, such as azidohomoalanine (Aha) or azidonorleucine (ANL), into proteins during translation. nih.govnih.govresearchgate.net These azide-tagged proteins can then be specifically reacted with DBCO-functionalized molecules for visualization or enrichment.
In the context of proteomics, BONCAT coupled with mass spectrometry (BONCAT-MS) allows for the time-resolved analysis of protein synthesis. nih.govberkeley.edu Newly synthesized, azide-labeled proteins are captured from cell or tissue lysates using DBCO-functionalized beads (e.g., DBCO-agarose). nih.govnih.gov This enrichment step is crucial for identifying and quantifying proteins that are synthesized under specific conditions or in particular cell types. nih.govberkeley.edu For instance, BONCAT-MS has been used to identify cell-type-specific proteomes in mixed biological environments, a task not possible with other methods like stable isotope labeling with amino acids in cell culture (SILAC). nih.govberkeley.edu By using DBCO-reagents, researchers can purify the tagged proteome for subsequent analysis by mass spectrometry, providing insights into dynamic protein networks in various biomedical fields. nih.gov
One significant application of this technique is in neuroscience, where it has been used to identify changes in the de novo proteome during memory formation. elifesciences.org By combining BONCAT with SWATH quantitative mass spectrometry, researchers have identified proteins with altered synthesis in hippocampal neurons during spatial memory consolidation. elifesciences.org This is achieved by reacting the azide group of the incorporated non-canonical amino acid with a DBCO-bearing tag. elifesciences.org
| Technique | Description | Role of this compound Derivative | Key Findings |
| BONCAT-MS | Bioorthogonal Noncanonical Amino Acid Tagging coupled with Mass Spectrometry. nih.govnih.gov | DBCO-functionalized beads are used to capture azide-labeled newly synthesized proteins for proteomic analysis. nih.govnih.gov | Identification of cell-type-specific proteomes and proteins involved in memory formation. nih.govelifesciences.org |
| FUNCAT | Fluorescent Non-canonical Amino Acid Tagging. elifesciences.org | DBCO-conjugated fluorophores are used to visualize newly synthesized proteins in cells and tissues. researchgate.net | Revealed increased protein synthesis in the hippocampus during spatial long-term memory formation. elifesciences.org |
Nucleic Acid Probing and Analysis (e.g., GlycoRNA Studies)
The application of this compound extends to the study of nucleic acids, particularly in the emerging field of glycoRNA research. GlycoRNAs are RNA molecules that are modified with glycans. nih.gov Metabolic labeling with azide-containing sugar precursors, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), allows for the incorporation of azide groups into cellular glycans, including those attached to RNA. nih.govarraystar.com
DBCO-biotin, a derivative of this compound, is then used to label these azide-modified glycoRNAs via copper-free click chemistry. nih.govarraystar.com This biotinylation enables the detection, enrichment, and purification of glycoRNAs from total RNA samples. arraystar.com The labeled glycoRNAs can be visualized through northwestern blotting, providing a method to study their presence and abundance in various cell types. nih.gov While this method has been instrumental in the discovery and initial characterization of glycoRNAs, it is important to note that co-purification of other RNA-associated glycoconjugates can present challenges in data interpretation, necessitating careful control experiments. themoonlight.iobiorxiv.org
A photochemical approach has also been developed to create artificial N-glycosylated RNA (neo-glycoRNA) for comparative studies. themoonlight.iobiorxiv.org In this method, a strained alkyne (DBCO) is incorporated into guanosine residues of RNA fragments. Subsequently, an azide-containing N-glycan can be "clicked" onto the DBCO-modified RNA, providing a synthetic standard to investigate the properties of glycoRNAs. themoonlight.io
Glycan Imaging and Glycobiology Investigations (e.g., Cell-Surface Glycan Mapping)
This compound and its derivatives are extensively used for imaging and studying glycans (glycobiology), particularly for mapping their distribution on the cell surface. The cell surface is covered with a dense layer of glycans, known as the glycocalyx, which plays crucial roles in cell-cell communication and other biological processes. researchgate.net
Metabolic glycan engineering is a powerful technique to introduce azide groups into cell-surface glycans. rsc.org Cells are cultured with unnatural sugars containing an azide group, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) to label sialic acids or peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) to label O-glycans. researchgate.netbiorxiv.org These azido (B1232118) sugars are metabolized by the cell and incorporated into the glycan structures on the cell surface. biorxiv.org
The azide groups serve as chemical handles for covalent attachment of DBCO-conjugated probes. For imaging, DBCO can be linked to a fluorescent dye (e.g., DBCO-Cy5, DBCO-Alexa Fluor 647). biorxiv.orgresearchgate.net This allows for the visualization of specific glycan populations on living cells using fluorescence microscopy. researchgate.netrsc.org This approach has been utilized to achieve super-resolution imaging of cell-surface glycans, providing insights into their nanoscale organization. biorxiv.orgresearchgate.net For example, by labeling metabolically incorporated azido sugars with DBCO-modified DNA strands, researchers have been able to visualize cell-surface sialic acids with angstrom-level resolution using DNA-PAINT microscopy. biorxiv.orgresearchgate.net
| Cell Type | Azide-Sugar Precursor | DBCO-Probe | Imaging Technique | Objective |
| Human Microvascular Endothelial Cells (HMECs) | Ac4ManNAz | DBCO-Alexa Fluor 647 | (d)STORM, DNA-PAINT | Super-resolution imaging of sialic acids. biorxiv.org |
| Human Microvascular Endothelial Cells (HMECs) | Ac4ManNAz, Ac4GalNAz | DBCO-modified DNA strands | RESI (Resolution of Sialic acid heterogeneity Imaging) | Nanoscale fingerprinting of different glycan types. biorxiv.org |
| PNT2 cells | ManNAz | DBCO-Cy3 | Confocal Microscopy | Visualization of DBCO-conjugated glycans on the cell surface. rsc.org |
| A549 cells | Ac4ManNAz | DBCO-Cy5 | In vivo imaging system (IVIS) | In vivo cell tracking. nih.gov |
Lipid Localization and Dynamics Studies
While direct and extensive literature specifically detailing the use of this compound for lipid localization and dynamics is less prevalent than for proteins and glycans, the principles of bioorthogonal chemistry allow for its application in this area. Metabolic labeling strategies can be employed to incorporate azide-functionalized lipid precursors into cellular membranes. For instance, azide-modified choline can be metabolically incorporated into phospholipids. researchgate.net
Once these azide-bearing lipids are integrated into cellular membranes, they can be targeted with this compound derivatives conjugated to reporter molecules, such as fluorophores or affinity tags. This would enable the visualization of lipid localization within different membrane compartments and the tracking of their dynamics in living cells. The bioorthogonal nature of the SPAAC reaction ensures that the labeling is specific to the metabolically introduced azide group, minimizing off-target effects. This approach holds promise for studying lipid trafficking, membrane organization, and the roles of specific lipids in cellular processes.
Development of Bioorthogonal Chemical Probes for Biological Pathway Elucidation
This compound serves as a fundamental building block for the creation of sophisticated bioorthogonal chemical probes designed to investigate and elucidate complex biological pathways. vectorlabs.combroadpharm.com Its carboxylic acid functionality allows for its conjugation to a wide range of molecules, including fluorophores, affinity tags (like biotin), and even catalytic metal complexes, without compromising the reactivity of the DBCO moiety. vectorlabs.comrsc.org
The development of these probes is driven by the need for tools that can operate within the native cellular environment without perturbing the system under study. nih.govresearchgate.net The bioorthogonality of the DBCO-azide reaction is a key feature, as it is highly selective and does not cross-react with other functional groups present in biological systems. springernature.com
An example of such a probe is a DBCO-functionalized iron complex (DBCO-FeBABE) developed for proximity labeling. rsc.org In this method, azide groups are first metabolically incorporated into cell surface sialic acids. The DBCO-FeBABE probe is then attached to these azide groups via click chemistry. Upon addition of hydrogen peroxide, the iron complex generates localized hydroxyl radicals, which oxidize nearby proteins. These oxidized proteins can then be identified by mass spectrometry, effectively mapping the protein environment of sialic acids in situ. rsc.org This approach allows for the discovery of protein-glycan interactions and the characterization of the molecular landscape of specific cellular compartments. rsc.org
Investigation of Cellular Pathways and Intermolecular Interactions
The application of this compound-based probes extends to the direct investigation of cellular pathways and intermolecular interactions in living systems. By enabling the specific labeling of biomolecules, these tools allow researchers to track their movement, interactions, and fate within the cell.
For instance, DBCO-conjugated fluorophores are used in live-cell labeling experiments to study G protein-coupled receptors (GPCRs). researchgate.net By genetically encoding a noncanonical amino acid with an azide group into a specific site on the GPCR, researchers can then attach a DBCO-fluorophore to that site. This site-specific labeling allows for the tracking of receptor trafficking and localization in response to stimuli. researchgate.net
Furthermore, the ability to attach DBCO to nanoparticles offers a strategy for targeted delivery and imaging. Tumor cells can be metabolically engineered to express azide groups on their surface glycans. Subsequently, DBCO-functionalized liposomes or other nanoparticles can be administered, which then selectively bind to the tumor cells through the bioorthogonal click reaction. This approach has been used for tumor targeting and has potential applications in targeted drug delivery and cancer immunotherapy. The investigation of these cellular events in real-time and in their native context provides invaluable data for understanding the complex mechanisms that govern cellular function.
Cell Surface Engineering and Manipulation for Biological Research
The exquisite specificity and biocompatibility of the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, has positioned this compound and its derivatives as indispensable tools for the chemical remodeling of cell surfaces. This powerful "click chemistry" reaction enables the covalent attachment of molecules to living cells in their native environment without disrupting underlying biological processes. The fundamental principle involves a two-step approach: first, the introduction of an azide-bearing molecule onto the cell surface, often through metabolic engineering or affinity labeling; and second, the reaction of this azide with a DBCO-functionalized molecule, leading to the stable and specific linkage of the desired probe, tag, or therapeutic agent.
Bacterial Surface Modification for Interrogation of Pathogen Biology
The bacterial cell wall, particularly the peptidoglycan (PG) layer in Gram-positive bacteria, presents a unique and accessible target for chemical modification. Researchers have leveraged this by metabolically incorporating azide-functionalized precursors into the PG biosynthesis pathway, which can then be targeted by this compound derivatives for various applications in pathogen biology.
One strategy involves the use of azide-bearing D-amino acids, which are incorporated into the muropeptides of the bacterial cell wall by transpeptidases. nih.govacs.org For instance, Staphylococcus aureus cultures treated with 3-azido-D-alanine can display azide groups on their surface. nih.gov Subsequent incubation with a DBCO-functionalized probe, such as a radiolabeled DBCO derivative like [¹⁸F]FB-sulfo-DBCO, allows for the specific labeling and detection of these bacteria. nih.govacs.org This approach has shown significantly higher signal incorporation in azide-treated bacteria compared to controls, demonstrating the specificity of the DBCO-azide reaction for bacterial surface labeling. nih.gov
Another innovative approach inverts this paradigm by directly incorporating DBCO-modified small molecules into the peptidoglycan of S. aureus. biorxiv.org This has been achieved using DBCO-D-alanine derivatives, which were found to selectively label the bacterial surface without adversely affecting bacterial growth or showing off-target toxicity in mammalian cells. biorxiv.org This method allows for the subsequent attachment of azide-modified cargo, such as proteins, to the bacterial surface. biorxiv.org
Furthermore, affinity-based labeling using antibiotic conjugates has been explored. A conjugate of vancomycin and DBCO (DBCO-Van) has been shown to bind to the D-ala-D-ala motifs in the peptidoglycan of Gram-positive bacteria like S. aureus. acs.org This positions the DBCO moiety on the bacterial surface, ready for reaction with an azide-functionalized molecule, such as a fluorescent dye or a polycationic material, for imaging or therapeutic applications. acs.org
| Bacterial Species | This compound Derivative/Strategy | Purpose of Modification | Key Research Finding |
|---|---|---|---|
| Staphylococcus aureus | Labeling of azide-modified peptidoglycan with [¹⁸F]FB-sulfo-DBCO | Bacterial imaging and detection | Observed seven times greater ligation of the DBCO radiotracer in cultures incubated with 3-azido-D-alanine compared to controls. nih.gov |
| Staphylococcus aureus | Incorporation of DBCO-D-alanine derivatives into peptidoglycan | Surface modification for attachment of azide-modified cargo | DBCO-D-alanine variants did not negatively impact bacterial growth or show toxicity to HEK293T cells. biorxiv.org |
| Staphylococcus aureus | Binding of DBCO-vancomycin to peptidoglycan | Selective labeling and subsequent functionalization | Demonstrated selective binding to Gram-positive bacteria and successful subsequent reaction with an azide-functionalized fluorescent probe. acs.org |
Mammalian Cell Surface Labeling and Imaging for Receptor Studies
The surface of mammalian cells is adorned with a complex and dynamic array of glycans, known as the glycocalyx, which plays a crucial role in cell signaling, recognition, and adhesion. Metabolic glycoengineering has emerged as a powerful technique to introduce bioorthogonal functional groups, such as azides, into these cell surface glycans. This is typically achieved by providing cells with a peracetylated azido-sugar, such as Ac₄ManNAz (tetra-acetylated N-azidoacetylmannosamine), which is metabolized and incorporated into sialic acid residues on the cell surface. acs.orgcd-bioparticles.comnih.gov
Once the azide groups are expressed on the cell surface, they can be specifically targeted with this compound derivatives conjugated to various probes for imaging and receptor studies. For example, cancer cell lines like LS174T, 4T1, and MCF-7, when treated with an azido-sugar, show strong fluorescence intensity after reaction with DBCO-Cy5, a fluorescent probe. nih.gov This method allows for the controlled, dose-dependent labeling of cell surfaces. nih.gov
Another strategy for modifying mammalian cell surfaces involves the use of lipid-anchored DBCO. Phospholipid conjugates like DSPE-PEG₂₀₀₀-DBCO can spontaneously insert into the cell membrane, effectively decorating the cell surface with DBCO moieties. nih.gov This approach has been successfully used on both adherent (MCF-7) and suspension (Raji) cell lines to make them amenable to reaction with azide-functionalized molecules. nih.gov
These cell surface engineering techniques have significant implications for receptor studies. By attaching specific ligands or antibodies to the cell surface via DBCO-azide click chemistry, researchers can probe receptor-ligand interactions, track receptor trafficking, and investigate cellular responses to specific stimuli with high precision. For instance, DBCO-functionalized microbubbles have been attached to azide-labeled sialoglycans on human pluripotent stem cells, enabling the application of mechanical forces to these specific cell surface molecules to study mechanotransduction. researchgate.net
| Mammalian Cell Type | This compound Derivative/Strategy | Purpose of Modification | Key Research Finding |
|---|---|---|---|
| Human cancer cell lines (LS174T, 4T1, MCF-7) | Metabolic glycoengineering with azido-sugars followed by reaction with DBCO-Cy5 | Cell surface labeling and imaging | Demonstrated strong and specific fluorescence on cancer cells expressing surface azides. nih.gov |
| MCF-7 (adherent) and Raji (suspension) cells | Membrane insertion of DSPE-PEG₂₀₀₀-DBCO | Surface functionalization for subsequent bioorthogonal reactions | Successfully modified the cell surface with accessible DBCO groups for further conjugation. nih.gov |
| Human pluripotent stem cells (hPSCs) | Metabolic glycoengineering with azido-sugars and attachment of DBCO-functionalized microbubbles | Application of mechanical forces to cell surface sialoglycans | Enabled the study of mechanotransduction by targeting specific glycans on the cell surface. researchgate.net |
| A549 cells | Metabolic glycoengineering with Ac₄ManNAz followed by reaction with DBCO-Cy5 | In vivo cell tracking | Artificially introduced azide groups on the cell surface could be targeted by DBCO-Cy5 for more than 3 days after treatment. nih.gov |
Applications of Dbco Acid in Biomedical Research and Translational Science
Development of Targeted Drug Delivery Systems
The ability to precisely target therapeutic agents to diseased tissues while minimizing off-target effects is a central goal in drug delivery. DBCO-acid plays a crucial role in constructing sophisticated drug delivery systems by enabling the conjugation of targeting ligands, drugs, and imaging agents to various carrier platforms. chemimpex.comcreativepegworks.com
Liposomes are well-established drug carriers, and their surfaces can be modified to enhance targeting and delivery. DBCO-functionalized liposomes are created by incorporating lipids that have been conjugated with this compound. creative-biolabs.com These "reactive liposomes" can then be efficiently linked to azide-modified molecules, such as antibodies, peptides, or therapeutic payloads, through the SPAAC reaction. cd-bioparticles.net This method allows for the creation of immunoliposomes and other targeted liposomal formulations.
For instance, researchers have developed systems where DBCO-modified liposomes can bind to azide (B81097) groups expressed on the surface of cancer cells, a strategy that has shown promise for tumor-targeted delivery. nih.govresearchgate.net The conjugation chemistry is highly efficient and biocompatible, forming a stable triazole linkage. cd-bioparticles.netcd-bioparticles.net This approach facilitates precise and controlled drug loading and the attachment of imaging probes.
Table 1: Examples of DBCO-Liposome Functionalization
| Component 1 | Component 2 | Application | Reference |
|---|---|---|---|
| DBCO-Liposome | Azide-modified antibody | Targeted drug delivery | |
| DBCO-Liposome | Azide-modified peptide | Targeted drug delivery | cd-bioparticles.net |
| DBCO-Liposome | Azide-modified imaging probe | Molecular imaging |
This compound is instrumental in the functionalization of various nanoparticles for targeted therapeutic applications. chemimpex.com The carboxylic acid group of this compound can be used to attach it to the surface of nanoparticles, enabling the subsequent conjugation of azide-tagged biomolecules. chempep.com This strategy improves the stability and targeting capabilities of nanoparticles for both imaging and therapeutic purposes. chemimpex.com
One approach involves the metabolic labeling of cancer cells with azido (B1232118) sugars, which then serve as targets for DBCO-functionalized nanoparticles carrying a therapeutic cargo, such as doxorubicin. researchgate.netillinois.edu This "click" reaction on the cell surface enhances the accumulation and retention of the drug-loaded nanoparticles at the tumor site, leading to improved anticancer efficacy. researchgate.netillinois.edu This method has been shown to be effective in vivo, demonstrating a significant increase in tumor targeting over time. illinois.edu DBCO-functionalized nanoparticles have also been used to deliver gene-editing tools like CRISPR-Cas9, where targeting ligands such as folic acid are attached via DBCO to enhance selectivity for cancer cells. mdpi.com
Table 2: Research Findings in Nanoparticle-Mediated Delivery Using DBCO
| Nanoparticle System | Targeting Strategy | Therapeutic/Imaging Agent | Key Finding | Reference |
|---|---|---|---|---|
| Glycopolyester Nanoparticles (GP-NP) | Metabolic labeling of tumor cells with azido groups | DBCO-doxorubicin, DBCO-Cy5 | Enhanced tumor accumulation and retention of DBCO-cargo over time. | researchgate.netillinois.edu |
| Folic Acid-PEG-functionalized Nanocarriers | Folic acid receptor targeting | CRISPR-Cas9 RNP complexes | Improved transfection efficiency and selectivity in vitro and in vivo. | mdpi.com |
| Azide-functionalized Nanoparticles | Antibody targeting | Not specified | Covalent linkage of DBCO-labeled antibodies to nanoparticles for targeted delivery. | creative-biolabs.com |
Hydrogels are three-dimensional polymer networks that can encapsulate and facilitate the controlled release of bioactive molecules. researchgate.net this compound is used to create "clickable" hydrogels that can be formed in situ through the SPAAC reaction. researchgate.netnih.gov In this approach, multi-arm polyethylene (B3416737) glycol (PEG) functionalized with DBCO can be cross-linked with di-azide functionalized PEG to form the hydrogel network. nih.gov
This method allows for the covalent incorporation of azide-modified proteins or other bioactive molecules directly into the hydrogel structure. nih.gov The gelation process is typically rapid and occurs under biocompatible conditions. nih.gov Researchers have demonstrated that the mechanical properties and gelation times of these hydrogels can be controlled. nih.gov Furthermore, these hydrogels can be designed to be degradable, for instance, by incorporating matrix metalloproteinase (MMP) cleavable peptide motifs, allowing for the controlled release of encapsulated cells or therapeutic agents in response to specific biological cues. acs.org This technology is promising for applications in tissue engineering and regenerative medicine. researchgate.netmdpi.com
Molecular Imaging Probe Development and Radiopharmaceutical Synthesis
The specificity and biocompatibility of the copper-free click reaction make this compound a key reagent in the development of molecular imaging probes for both preclinical and clinical applications. creativepegworks.comchempep.com
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires the use of molecules labeled with positron-emitting radionuclides. rsc.org The synthesis of these radiotracers often involves multi-step processes under mild conditions to preserve the biological activity of the targeting molecule. Strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO derivatives is an ideal method for this purpose. creativepegworks.commdpi.com
Two main strategies are employed for SPAAC-based radiolabeling. The first involves synthesizing a radiolabeled DBCO-containing molecule that can then react with an azide-functionalized biomolecule. creativepegworks.commdpi.com The second, more common strategy, is to prepare a radioisotope-tagged azide tracer which then reacts with a DBCO-modified biomolecule, such as a peptide or antibody. mdpi.com
Fluorine-18 (¹⁸F) is a commonly used PET radionuclide due to its favorable decay characteristics. rsc.org Researchers have developed ¹⁸F-labeled DBCO derivatives for the efficient labeling of azide-containing biomolecules. For example, an ¹⁸F-labeled and water-soluble DBCO-derived radiotracer, [¹⁸F]FB-sulfo-DBCO, has been synthesized and used to label azide-modified bacteria for imaging infections. researchgate.netescholarship.orgacs.org Similarly, radiolabeling with other isotopes like Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Zirconium-89 (⁸⁹Zr) has been achieved by first chelating the metal with a bifunctional chelator that is then conjugated to a DBCO moiety for subsequent reaction with an azide-modified targeting vector. mdpi.comnih.gov
Table 3: Examples of DBCO-based Radiotracer Synthesis for PET
| Radionuclide | DBCO-containing Moiety | Azide-containing Moiety | Application | Reference |
|---|---|---|---|---|
| ¹⁸F | [¹⁸F]FB-sulfo-DBCO | Azide-modified d-amino acids in bacteria | Bacterial infection imaging | researchgate.netescholarship.org |
| ¹⁸F | ¹⁸F-labeled azides | DBCO-modified bombesin (B8815690) peptide | Cancer targeting | mdpi.com |
| ⁶⁸Ga | DBCO-conjugated cRGD peptide | Azide-bearing DOTA chelator | Multimodal imaging | mdpi.com |
| ⁶⁴Cu | DBCO-PEG₄-CB-TE1K1P | Azide-bearing Cetuximab | Antibody imaging | mdpi.com |
This compound is also widely used to synthesize fluorescent probes for advanced optical imaging techniques, including in vivo near-infrared fluorescence (NIRF) imaging. iris-biotech.de The copper-free click reaction allows for the specific and stable attachment of fluorescent dyes to biomolecules that have been modified to contain an azide group. frontiersin.org
This strategy has been applied in various contexts. For instance, cells can be metabolically labeled with unnatural sugars bearing azide groups. These cells can then be detected in vivo by administering a DBCO-conjugated fluorescent dye, such as DBCO-Cy5. researchgate.net This approach has been used to track transplanted cells and to target cancer cells. researchgate.net The high specificity of the reaction minimizes background signal, and the use of near-infrared dyes allows for deeper tissue penetration of light, which is advantageous for in vivo imaging. iris-biotech.deresearchgate.net
DNA-based fluorescent probes have also been developed using this chemistry. For example, DNA-stabilized silver nanoclusters (AgNCs) have been used for imaging glycans on cell surfaces. The surface glycans are labeled with DBCO-functionalized DNA probes through a hybridization chain reaction, leading to an amplified fluorescent signal. frontiersin.orgnih.gov Fluorescent dyes, such as ATTO 647N, are commercially available in a DBCO-derivatized form, ready for conjugation to azide-modified molecules for a wide range of fluorescence-based assays and imaging applications. aatbio.com
Design and Application of Multimodal Imaging Agents
The integration of multiple imaging modalities into a single probe offers synergistic advantages, providing complementary information for more accurate diagnosis and research. nih.gov this compound is instrumental in the construction of these multimodal imaging agents, facilitating the conjugation of different imaging reporters onto a single scaffold. This approach allows for the combination of techniques like Positron Emission Tomography (PET), which offers high sensitivity and whole-body imaging, with fluorescence imaging, which provides high-resolution images. rsc.orgnih.gov
Researchers have successfully developed dual PET/optical imaging probes using this compound. acs.org For instance, a dual-modality nanoprobe was synthesized for cancer diagnosis by conjugating a near-infrared fluorophore and a PET imaging agent to a nanoparticle scaffold via DBCO-azide click chemistry. nih.gov In one study, glycol chitosan (B1678972) nanoparticles were functionalized with azide groups. Subsequently, DBCO-derivatized activatable MMP peptide probes and ⁶⁴Cu-DOTA complexes were attached through a copper-free click reaction. This resulted in a dual-modal probe for optical and PET imaging of tumors. acs.org Another approach involved creating liposomes containing DBCO, which could then be labeled with an azide-functionalized radiotracer for PET imaging and a fluorescent dye for optical imaging. nih.gov
The design of such agents often involves a modular strategy. For example, a core nanoparticle can be modified with DBCO groups, allowing for the subsequent and specific attachment of various azide-containing imaging moieties. This flexibility enables the creation of tailored probes for different imaging requirements and biological targets. The stable triazole linkage formed through the DBCO-azide reaction ensures that the imaging components remain attached to the probe in vivo. acs.org
| Multimodal Probe | Imaging Modalities | This compound Application | Key Finding | Reference |
|---|---|---|---|---|
| 89Zr-CLL | PET/Fluorescence | Used to create DBCO-containing liposomes for clicking on azide-modified imaging agents. | Demonstrated a modular approach for dual-labeling of liposomes for in vivo tumor imaging. | nih.gov |
| AMP-CNPs-DOTA-64Cu | PET/Optical | Conjugation of DBCO-activatable MMP peptide and DBCO-DOTA-64Cu to azide-functionalized chitosan nanoparticles. | Successful development of a dual-modal probe for accurate cancer diagnosis through combined PET and optical imaging. | acs.org |
| Gd-DOTA-TPBP | MRI/Fluorescence | Conjugation of a DBCO-functionalized two-photon fluorescent probe to an azide-containing polymer. | Created a stable dual-modal contrast agent for combined magnetic resonance and fluorescence imaging. | nih.gov |
| [111In]DTPA.DBCO.N3(SO3)-Cy5-c[RGDyK] | SPECT/Fluorescence | DBCO was part of a heterobifunctional linker to connect a chelator and a targeting peptide. | Demonstrated a simplified synthesis strategy for hybrid tracers with effective tumor visualization. | acs.orgnih.gov |
Diagnostic Assay Development and Biosensing Platforms
This compound plays a significant role in the development of novel diagnostic assays and biosensing platforms due to its ability to facilitate the specific and stable immobilization of biomolecules onto sensor surfaces. chempep.comchemimpex.comchemimpex.com Its application is particularly prominent in the creation of electrochemical biosensors, where enhancing sensitivity and specificity is crucial for detecting biologically relevant molecules like DNA. researchgate.netnih.gov
In one exemplary study, gold-coated silicon micropillar-structured electrodes were designed to increase the active surface area for DNA detection. researchgate.netacs.org The surface was functionalized with a modified poly-L-lysine (PLL) polymer containing DBCO groups (PLL-OEG-DBCO). researchgate.netnih.govacs.org Azide-modified peptide nucleic acid (PNA) probes were then specifically attached to the surface via the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. acs.orgacs.org This controlled immobilization strategy, combined with the increased surface area of the micropillars, led to a significant enhancement in the sensitivity of DNA detection. researchgate.netacs.org
The use of this compound in this context offers several advantages. The copper-free nature of the click reaction is compatible with sensitive biological probes and electronic components. chempep.com The high specificity of the DBCO-azide reaction ensures that the probes are correctly oriented and minimizes non-specific binding, which is critical for reducing background noise and improving the signal-to-noise ratio of the sensor. chemimpex.com This methodology has been applied to develop sandwich assays for the detection of specific DNA sequences, such as the KRAS gene, which is relevant for cancer diagnostics. acs.org
| Biosensor Type | Analyte | Role of this compound | Key Research Finding | Reference |
|---|---|---|---|---|
| Electrochemical DNA Biosensor | DNA (e.g., KRAS gene) | Functionalization of electrode surface (PLL-OEG-DBCO) for immobilization of azide-PNA probes. | Micropillar structuring combined with DBCO-based probe immobilization enhanced DNA detection sensitivity by up to a factor of 10.6. | researchgate.netacs.orgacs.org |
| Diagnostic Magnetic Resonance | Pathogenic Bacteria (e.g., S. aureus) | Used to create DBCO-functionalized magnetic nanoparticles that bind to azide-modified antibodies targeting the pathogen. | Demonstrated a pre-targeting strategy for specific pathogen detection in clinical samples like sputum. | nih.gov |
Vaccine Design and Immunotherapy Strategies
The precision of this compound-mediated conjugation is being harnessed to develop next-generation vaccines and immunotherapies. These strategies aim to improve the delivery of antigens and adjuvants to immune cells and to enhance the subsequent immune response against pathogens and cancer. nih.gov
Efficient delivery of vaccine components to lymph nodes, where immune responses are initiated, is a key goal in vaccine design. nih.gov this compound is central to novel strategies that achieve active lymph node accumulation. In one such approach, the lymphatic endothelial cells are modified with azide groups. Subsequently, liposomes modified with DBCO and carrying antigens and adjuvants are administered. nih.gov These DBCO-liposomes then "click" onto the azide-modified cells in the lymph nodes, leading to a high local concentration of the vaccine components. nih.govnih.gov
This active targeting strategy has been shown to significantly enhance the delivery of antigens and adjuvants to antigen-presenting cells (APCs) in the lymph nodes. For example, a study utilizing this click-chemistry-based active lymph node accumulation system (ALAS) demonstrated improved delivery of the model antigen ovalbumin (OVA) and the adjuvant poly(I:C). nih.gov This enhanced delivery leads to a more potent activation of the immune system. Another strategy involves the use of DNA origami nanoparticles, where DBCO-modified oligonucleotides are used to attach azide-modified peptide antigens, allowing for precise spatial arrangement of antigens and adjuvants. biorxiv.org
In the context of cancer immunotherapy, this compound is used to create sophisticated vaccine constructs that can elicit a strong and specific anti-tumor immune response. nih.gov Cancer vaccines often utilize tumor-associated antigens (TAAs) or neoantigens, which can be peptides or proteins. This compound facilitates the conjugation of these antigens to carrier molecules or delivery vehicles, such as liposomes or polymers, often along with an adjuvant to stimulate the immune system. nih.gov
One study developed a cancer vaccine where DBCO-modified liposomes were loaded with a tumor antigen peptide (OVA₂₅₇₋₂₆₄) and an adjuvant. nih.gov When used in the ALAS described previously, this formulation led to a significantly enhanced CD8+ T cell response in vivo, resulting in improved therapeutic efficacy and prolonged survival in a mouse tumor model. nih.gov In another approach, this compound was used in the synthesis of a MUC1-based cancer vaccine, linking the glycopeptide antigen to an adjuvant. nih.gov Furthermore, this compound is employed to attach targeting moieties, such as antibodies, to vaccine delivery systems to direct them to specific immune cells like dendritic cells (DCs). mdpi.com For instance, an anti-DEC205 antibody, which targets DCs, was modified with DBCO to allow for its attachment to polymer-based pDNA vaccine carriers. mdpi.com
| Vaccine/Immunotherapy Strategy | Target/Application | Role of this compound | Key Research Finding | Reference |
|---|---|---|---|---|
| Active Lymph Node Accumulation System (ALAS) | Enhanced vaccine delivery | Modification of liposomes (carrying antigen/adjuvant) with DBCO for in vivo click reaction with azide-modified lymphatic cells. | Improved lymph node accumulation of vaccine components, leading to a potent CD8+ T cell response and enhanced anti-tumor immunity. | nih.gov |
| DNA Origami Vaccine (DoriVac) | Infectious diseases and cancer | Conjugation of DBCO-modified oligonucleotides to azide-modified peptide antigens for precise display on a nanoparticle. | Co-delivery of precisely spaced antigens and adjuvants elicits robust humoral and cellular immune responses. | biorxiv.org |
| Site-Specific Antibody Conjugation | Dendritic cell targeting | Site-specific modification of anti-DEC205 antibodies with DBCO for attachment to vaccine carriers. | Developed a bioorthogonal strategy to attach targeting antibodies to polyplexes for potential cancer immune therapy. | mdpi.com |
| Glycoconjugate Vaccine | Bacterial infections | Used to create a DBCO-derivatized form of a bacterial polysaccharide for conjugation to a carrier protein. | Successful generation of a site-specific glycoconjugate vaccine using click chemistry. | acs.org |
Theranostic Agent Design and Research for Integrated Diagnostics and Therapy
Theranostics, the integration of therapeutic and diagnostic capabilities into a single agent, represents a paradigm shift towards personalized medicine. nih.gov this compound is a valuable tool in the design of such agents, enabling the assembly of multifunctional nanoplatforms that can simultaneously image and treat diseases like cancer. nih.gov The principle is to use this compound to link imaging agents, targeting ligands, and therapeutic payloads onto a single nanoparticle or molecular construct.
A pre-targeting strategy for enhanced imaging and therapy exemplifies this application. In this approach, a carrier, such as biotinylated mesoporous silica (B1680970) nanoparticles functionalized with DBCO (Biotin-MSNs-DBCO), is first administered and allowed to accumulate at the tumor site. snmjournals.org Subsequently, an azide-containing probe, which can be either a fluorescent imaging agent (like FITC-N₃) or a therapeutic drug (like an azide-modified ruthenium complex), is administered. snmjournals.org This probe then rapidly and specifically "clicks" onto the DBCO-functionalized nanoparticles at the tumor site. This strategy significantly enhances the local concentration of the imaging or therapeutic agent, improving the diagnostic signal and therapeutic efficacy while minimizing systemic exposure. snmjournals.org
In another example, gelatin and oleic acid nanoparticles were conjugated with DBCO. researchgate.net These nanoparticles were then loaded with the chemotherapeutic drug doxorubicin. The DBCO-functionalized nanoparticles showed significantly higher cellular uptake in cancer cell lines compared to non-functionalized nanoparticles, suggesting a promising approach for targeted drug delivery. researchgate.net The versatility of this compound allows for its use in constructing a wide array of theranostic systems, from those based on silica nanoparticles to lipid-based and polymer-based platforms, offering a modular approach to designing sophisticated agents for integrated cancer diagnosis and therapy. nih.govresearchgate.netsemanticscholar.org
Applications of Dbco Acid in Materials Science and Nanotechnology Research
Functionalization of Polymeric Materials
The functionalization of polymeric materials with DBCO-acid enables the introduction of click chemistry handles onto polymer backbones or side chains. This allows for subsequent conjugation with azide-containing molecules, leading to the creation of novel polymeric architectures and functional materials. This approach is particularly relevant for tuning the properties of polymers for specific applications, such as controlling interactions at biointerfaces or fabricating complex network structures like hydrogels.
Copper-free click chemistry, utilizing this compound modified polymers and azide-functionalized counterparts, has become a powerful method for fabricating hydrogels. This approach offers significant advantages, including biocompatibility and the ability to form gels in situ, which is crucial for applications involving cell encapsulation and injectable materials jaist.ac.jpnih.govru.nlnih.govrsc.orgacs.orgresearchgate.netrsc.orgrsc.orgnih.gov. The reaction between the strained alkyne (DBCO) and the azide (B81097) rapidly forms a stable triazole linkage, creating a crosslinked polymer network rsc.org.
Various polymeric systems have been utilized in conjunction with this compound for hydrogel formation. For instance, hydrogels have been fabricated by reacting DBCO-modified polyethylene (B3416737) glycol (PEG) with azide-functionalized PEG or other azide-containing crosslinkers nih.govru.nlnih.govrsc.orgacs.org. Studies have shown that the gelation time and mechanical properties of these hydrogels can be tuned by varying parameters such as polymer concentration and the density of clickable groups rsc.org. Research comparing different bioorthogonal click chemistry pairs for in situ cell encapsulation in hydrogels demonstrated that DBCO-azide click chemistry resulted in hydrogels that formed within minutes, allowing for the successful encapsulation and high viability of human mesenchymal stem cells (hMSCs) nih.govru.nlrsc.org. The relatively fast gelation time of DBCO-based hydrogels compared to some other click systems is advantageous for trapping cells uniformly within the matrix, preventing sedimentation nih.govru.nl.
Hyaluronic acid (HA), a natural biomaterial found in the extracellular matrix, has also been functionalized with DBCO for hydrogel synthesis via copper-free click chemistry rsc.orgrsc.orgnih.gov. HA-based hydrogels crosslinked with 4-arm PEG azide using this compound derivatives have shown potential as injectable scaffolds for tissue engineering applications, such as cartilage regeneration rsc.orgrsc.org. These hydrogels supported cell survival and facilitated the regeneration of cartilaginous tissue in vivo rsc.orgrsc.org.
Dextran-based polyampholytes modified with this compound have been used to induce in situ hydrogel formation via copper-free click chemistry, demonstrating high biocompatibility and cryoprotective properties for mammalian cells jaist.ac.jpresearchgate.net. Cells encapsulated within these hydrogels could be cryopreserved effectively without additional cryoprotectants jaist.ac.jpresearchgate.net. The mechanical properties of these hydrogels could be tuned by adjusting the concentrations of the reacting species jaist.ac.jp.
Here is a summary of some hydrogel systems fabricated using this compound mediated copper-free click chemistry:
| Polymer System | Azide Partner | Application/Property | Key Finding | Source |
| PEG-DBCO | PEG-Azide | In situ cell encapsulation, 3D cell culture | Tunable gelation time (minutes), high cell viability. nih.govru.nlrsc.org | nih.govru.nlrsc.org |
| HA-PEG4-DBCO | 4-arm PEG Azide | Cartilage tissue engineering, injectable scaffold | Supported chondrocyte survival, regenerated cartilaginous tissue in vivo. rsc.orgrsc.org | rsc.orgrsc.org |
| Dextran-DBCO | Azide-Dextran PA | Cryoprotective hydrogels, cell encapsulation | High biocompatibility, effective cell cryopreservation in situ. jaist.ac.jpresearchgate.net | jaist.ac.jpresearchgate.net |
| Dendronized PEG-based hydrogel | Azide-terminated dendrons | Low polymer concentration hydrogels, cell encapsulation | Fast gelation times (10s to 3.5 min), high hMSC viability. nih.govrsc.org | nih.govrsc.org |
| Hyaluronic acid-based hydrogel | Cathepsin-cleavable crosslinker (azide) | Inflammation-responsive hydrogel | Injectable, responded to cathepsin overexpression. researchgate.net | researchgate.net |
| HA-based hydrogel (REG-HAgel) | 4-arm PEG azide | Wound care management, peptide delivery | Accelerated re-epithelialization, promoted cell migration. nih.gov | nih.gov |
Modifying the surface of polymeric substrates with this compound allows for the creation of functional biointerfaces with controlled properties. This is particularly important for applications where specific interactions with biological systems are desired, such as in biosensors, medical implants, and cell culture platforms nih.govnih.govresearchgate.netfrontiersin.orgfu-berlin.de. The incorporation of DBCO groups onto the polymer surface provides reactive handles for the site-specific immobilization of azide-functionalized biomolecules or other ligands via SPAAC nih.govnih.govresearchgate.net.
One strategy involves coating substrates with polymers functionalized with DBCO. For example, poly-L-lysine (PLL) grafted with oligo(ethylene glycol) and DBCO functionalities (PLL-OEG-DBCO) has been used to modify silicon dioxide and gold surfaces researchgate.net. These modified surfaces can then selectively bind azide-modified DNA probes through click chemistry, enabling the development of biosensors researchgate.net. This approach offers versatility as it is not limited by surface-specific linker chemistries researchgate.net.
Another application is the creation of antibiofouling, antibacterial, and antithrombogenic surfaces on various materials, including polymers, using a mussel-inspired peptide mimic strategy combined with bioorthogonal click chemistry nih.gov. A bioclickable azide-functionalized peptide mimic can be coated onto a substrate, followed by the conjugation of DBCO-modified bioactive molecules (such as antifouling polymers, antibacterial peptides, or nitric oxide-generating catalysts) via SPAAC nih.gov. This allows for the easy application of diverse biofunctionalities to the material surface nih.gov.
Furthermore, this compound has been used in the surface modification of hydrophobic polymers like polycaprolactone (B3415563) (PCL) scaffolds to improve biocompatibility and control growth factor release for enhanced stem cell differentiation frontiersin.org. An amphiphilic graft polymer containing azide groups was used to coat the PCL scaffold, and then DBCO-modified growth factor nanocapsules were conjugated to the surface via click reaction frontiersin.org. This resulted in a functionalized scaffold that supported cell adhesion and proliferation and provided controlled release of the growth factor frontiersin.org.
Nanopatterning of multiple bioligands on polymer-passivated surfaces has also been achieved using DBCO-azide click chemistry as one of the bioorthogonal ligation methods nih.gov. This allows for the precise arrangement of biomolecules at the nanoscale, which is crucial for studying cellular signaling and developing advanced biosensors nih.gov.
Nanoparticle Surface Modification and Advanced Nanomaterial Engineering
This compound plays a significant role in the surface modification of nanoparticles and the engineering of advanced nanomaterials for applications in drug delivery, imaging, and diagnostics cd-bioparticles.comchemimpex.comnih.govnih.govmdpi.comdiva-portal.orgrsc.org. The ability of DBCO to undergo catalyst-free click reactions in biological environments makes it ideal for conjugating targeting ligands, imaging agents, or therapeutic molecules to the surface of nanoparticles cd-bioparticles.comnih.govmdpi.com.
One common strategy involves functionalizing nanoparticles with azide groups, which can then react with DBCO-conjugated molecules cd-bioparticles.comnih.govmdpi.comdiva-portal.org. Alternatively, DBCO can be directly incorporated onto the nanoparticle surface or conjugated to molecules attached to the nanoparticles, which then target azide-labeled entities cd-bioparticles.comnih.govmdpi.com.
Examples of this compound's use in nanoparticle modification include the development of DBCO-conjugated liposomes for tumor targeting cd-bioparticles.comnih.gov. These liposomes can specifically bind to azide groups introduced onto the surface of cancer cells through metabolic glycoengineering, leading to enhanced accumulation of the liposomes in tumor tissue cd-bioparticles.comnih.gov. This strategy has been explored for targeted drug delivery and photothermal/photoacoustic therapy cd-bioparticles.comnih.gov.
DBCO-modified hyaluronic acid has been used to coat siRNA nanoparticles, influencing their surface charge and biological characteristics nih.gov. Functionalization of hollow gold nanoparticles with DBCO derivatives has also been reported for creating targeted surface-enhanced Raman scattering (SERS) nanoprobes nih.gov. Furthermore, DBCO-modified oligonucleotides have been used to functionalize nanoparticles for diagnostic assays diva-portal.org.
The use of DBCO in nanoparticle functionalization facilitates the creation of multi-functional nanoparticles with improved targeting capabilities, stability, and drug loading efficacy cd-bioparticles.comnih.gov. The copper-free nature of the click reaction ensures that the process is compatible with sensitive nanoparticle formulations and biological systems cd-bioparticles.comrsc.org.
Development of Advanced Biocompatible Materials for Research Scaffolds
This compound contributes to the development of advanced biocompatible materials, particularly scaffolds for tissue engineering and fundamental research jaist.ac.jpnih.govru.nlnih.govrsc.orgacs.orgresearchgate.netrsc.orgrsc.orgnih.govfrontiersin.orgalfa-chemistry.comresearchgate.netcd-bioparticles.netresearchgate.netnih.govrsc.org. The biocompatibility of the copper-free click reaction is a key advantage, allowing for the encapsulation of cells and bioactive molecules within the scaffold matrix during its formation jaist.ac.jpnih.govru.nlnih.govrsc.orgacs.orgresearchgate.netrsc.orgresearchgate.netnih.gov.
Hydrogels formed via DBCO-azide click chemistry serve as excellent examples of such biocompatible scaffolds jaist.ac.jpnih.govru.nlnih.govrsc.orgacs.orgresearchgate.netrsc.orgrsc.orgnih.gov. As discussed in Section 6.1.1, these hydrogels can be designed to mimic the extracellular matrix, providing a supportive 3D environment for cell growth, proliferation, and differentiation nih.govru.nlalfa-chemistry.com. The tunable mechanical properties and degradation rates of these hydrogels further enhance their suitability as tissue engineering scaffolds rsc.orgrsc.org.
Beyond hydrogels, this compound can be used to functionalize other types of polymeric scaffolds. For instance, collagen scaffolds have been modified with DBCO to enable the conjugation of azide-functionalized growth factors via SPAAC, creating scaffolds with controlled release capabilities for wound healing applications rsc.org. Microgel scaffolds assembled through click chemistry between DBCO- and azide-functionalized microgels offer a platform for 3D cell encapsulation and the potential to create scaffolds with precisely controlled spatial arrangements of different components nih.gov.
Comparative Studies and Reagent Optimization in Dbco Acid Chemistry
Comparison of DBCO-acid with Other Strained Cyclooctyne (B158145) Derivatives (e.g., BCN, DIFO)
The utility of Dibenzocyclooctyne-acid (this compound) in bioorthogonal chemistry is best understood through comparison with other strained cyclooctyne derivatives. The selection of a cyclooctyne for a specific application often involves a trade-off between reaction kinetics, stability, and steric factors. Key comparators include bicyclo[6.1.0]nonyne (BCN) and difluorinated cyclooctynes (DIFO).
The primary differentiator among these reagents is their reaction rate with azides in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The reactivity is largely governed by the degree of ring strain and the electronic properties of the cyclooctyne. DBCO exhibits significantly faster reaction kinetics than BCN. nih.gov The fusion of two benzene (B151609) rings to the cyclooctyne core in DBCO increases ring strain, which is the driving force for the catalyst-free reaction, accelerating the cycloaddition. glenresearch.com In contrast, fluorination of the cyclooctyne ring, as in DIFO, also enhances reactivity by lowering the energy of the alkyne's lowest unoccupied molecular orbital (LUMO), making it more susceptible to reaction with the azide's highest occupied molecular orbital (HOMO). Generally, the reaction rates for SPAAC follow the order: BCN < DIFO < DBCO. researchgate.net However, some research indicates that the sluggish reactivity of DBCO compared to other derivatives can be attributed to steric interference from hydrogen atoms on the fused aryl rings. nih.gov
Stability is another critical parameter. Studies comparing the bioorthogonal stability of these compounds within immune phagocytes have shown that DBCO has moderate stability, whereas BCN demonstrates the lowest stability, with significant degradation observed in cellular environments. nih.gov Interestingly, this degradation for both BCN and DBCO was found to occur at neutral pH rather than the acidic conditions of lysosomes. nih.gov
Table 1: Comparison of Strained Cyclooctyne Derivatives
| Derivative | Abbreviation | Reported Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) | Key Characteristics |
|---|---|---|---|
| Bicyclo[6.1.0]nonyne | BCN | ~0.3 nih.gov | Lower reactivity; lower stability in cellular environments. nih.gov |
| Difluorinated Cyclooctyne | DIFO | Faster than BCN, slower than DBCO researchgate.net | Reactivity enhanced by electron-withdrawing fluorine atoms. |
| Dibenzocyclooctyne | DBCO | ~2.3 nih.gov | High ring strain leads to fast kinetics; moderate stability. nih.gov Prone to hydrophobicity. researchgate.net |
| Biarylazacyclooctynone | BARAC | Faster than DBCO researchgate.net | Very high reactivity due to optimized ring strain and electronics. |
Advantages and Intrinsic Limitations of this compound in Bioorthogonal Applications
This compound has become a widely used reagent in bioorthogonal chemistry due to a compelling set of advantages. Its primary benefit is its ability to participate in the strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that is highly specific, occurs under mild physiological conditions, and, crucially, proceeds without the need for a cytotoxic copper(I) catalyst. interchim.frhiyka.com This catalyst-free nature is a significant advantage for in vivo applications where metal toxicity is a concern. hiyka.comwikipedia.org DBCO reagents exhibit fast reaction kinetics and good stability in aqueous buffers, making them ideal for efficiently labeling azide-modified biomolecules. cd-bioparticles.com The resulting triazole linkage is highly stable, ensuring the integrity of the bioconjugate. interchim.fr
Despite these strengths, this compound has several intrinsic limitations. While its kinetics are fast compared to first-generation cyclooctynes, they can be slow when conjugating large biomolecules like antibodies, often requiring long incubation times. nih.gov Furthermore, newer cyclooctyne derivatives like BARAC and alternative bioorthogonal reactions such as the inverse-electron-demand Diels-Alder (iEDDA) ligation offer significantly faster kinetics. researchgate.netnih.gov A major drawback of the dibenzoannulated ring system is its significant hydrophobicity, which can lead to the aggregation and precipitation of labeled proteins and nanoparticles. researchgate.netinterchim.fr Another critical limitation is the instability of the DBCO ring under strongly acidic conditions, such as the trifluoroacetic acid (TFA) cocktails used for peptide cleavage from solid-phase synthesis resins. nih.gov Under these conditions, DBCO can undergo an inactivating rearrangement, which has historically necessitated its incorporation after peptide synthesis and cleavage. nih.gov
Strategies for Enhancing Reaction Efficiency, Specificity, and Biocompatibility
Several strategies have been developed to optimize the performance of this compound in conjugation reactions, aiming to improve efficiency, specificity, and biocompatibility.
Reaction Condition Optimization: The efficiency of SPAAC reactions involving DBCO can be sensitive to the reaction environment. Studies have shown that buffer composition and pH can significantly influence reaction rates, with HEPES buffer at pH 7 demonstrating higher rate constants than PBS buffer. researchgate.net Reactions are also more efficient at higher concentrations and can be accelerated by increasing the temperature, typically within a range of 4°C to 37°C. interchim.fr
Site-Specific Conjugation: A key strategy for enhancing specificity and generating homogeneous bioconjugates is the use of site-specific modification techniques. Traditional chemical methods that target abundant amino acids like lysine (B10760008) result in heterogeneous products with varying numbers of conjugates per molecule. mdpi.comrsc.org In contrast, enzymatic approaches can install DBCO moieties at specific, defined locations on a protein, such as an antibody. mdpi.com This provides precise control over the stoichiometry and location of the conjugation, leading to more uniform products with predictable properties. mdpi.comrsc.org
Chemical Protection Strategies: To overcome the limitation of DBCO's instability in strong acid, a method has been developed to protect the alkyne during solid-phase peptide synthesis (SPPS). By complexing the DBCO moiety with tetrakis(acetonitrile)copper(I) tetrafluoroborate, the alkyne is shielded from acid-mediated rearrangement during TFA cleavage, allowing for the direct synthesis of DBCO-containing peptides via standard Fmoc-SPPS protocols. nih.gov
Linker Technology: The introduction of a hydrophilic spacer, such as a polyethylene (B3416737) glycol (PEG) linker, between the DBCO group and the molecule of interest can enhance reaction rates. researchgate.net These linkers can also improve the accessibility of the reactive group, further contributing to higher conjugation efficiency. interchim.fr
Addressing Challenges in this compound Conjugations (e.g., Hydrophobicity, Aggregation Tendencies)
The most significant challenge associated with the use of this compound is its inherent hydrophobicity, a direct consequence of its rigid, aromatic dibenzoannulated structure. This property can cause significant problems in aqueous biological media, leading to the aggregation of DBCO-modified proteins and nanoparticles, which can reduce their efficacy and potentially increase immunogenicity. researchgate.net
Increases Aqueous Solubility: The hydrophilic PEG chain improves the solubility of the entire DBCO-containing molecule in aqueous buffers, preventing precipitation. interchim.fr
Reduces Aggregation: The flexible PEG chain acts as a steric shield, physically preventing the hydrophobic DBCO moieties on different biomolecules from interacting and causing aggregation. researchgate.netinterchim.fr
Enhances Biocompatibility: PEGylation is a well-established method for improving the biocompatibility of molecules and nanoparticles, often reducing non-specific binding and immune responses.
Derivatives such as DBCO-PEG4-acid are commercially available and widely used to overcome the challenges of hydrophobicity and aggregation, enabling the successful application of DBCO chemistry in a broad range of biological systems. interchim.fr
Computational and Theoretical Investigations of Dbco Acid Reactivity and Design
Molecular Modeling and Simulation of SPAAC Reaction Mechanisms Involving DBCO-acid
Molecular modeling and simulation, particularly using Density Functional Theory (DFT), have been extensively applied to elucidate the mechanism of the SPAAC reaction involving strained cyclooctynes like DBCO and azides nih.govacs.orgresearchgate.netresearchgate.net. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming a stable triazole ring acs.orgcd-bioparticles.commdpi.comnih.gov.
Computational studies focus on characterizing the transition state (TS) of the cycloaddition, which is key to understanding reaction kinetics. DFT calculations can provide insights into the energy barrier of the reaction, the geometry of the transition state, and the interactions between the reacting molecules acs.orgresearchgate.net. These studies often compare the reactivity of different strained alkynes by calculating and comparing their activation energies (ΔG‡ or ΔH‡) for reactions with model azides nih.govresearchgate.net.
While specific detailed simulation data solely focused on this compound's reaction mechanism might be dispersed across various studies comparing different cyclooctynes, the general principles derived from computational studies on DBCO and related strained systems are directly applicable. These studies help in visualizing the reaction pathway and understanding the factors that govern the speed and efficiency of the click reaction.
Quantum Chemical Studies on this compound Reactivity Profiles and Strain Analysis
Quantum chemical methods, predominantly DFT, are powerful tools for analyzing the electronic structure, reactivity, and inherent strain of molecules like this compound acs.orgmit.edunih.govgoogle.comlabpartnering.org. A key factor driving the reactivity of DBCO in SPAAC is its significant ring strain, arising from the distortion of the alkyne group within the eight-membered ring structure acs.orgcd-bioparticles.commdpi.comresearchgate.net.
Quantum chemical calculations can quantify this strain energy. While direct strain energy values specifically for this compound were not explicitly detailed in the provided snippets, studies on DBCO and related cyclooctynes use methods like calculating the enthalpy of isodesmic reactions to determine ring strain energy (RSE) acs.org. These calculations reveal that the fused aromatic rings in DBCO contribute to the rigidity and strain of the cyclooctyne (B158145) core, enhancing its reactivity towards azides without the need for a catalyst acs.orgcd-bioparticles.commdpi.com.
Furthermore, quantum chemistry is used to analyze the frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), of this compound and its reaction partners nih.govresearchgate.netnih.gov. The energy gap between the HOMO of one reactant and the LUMO of the other plays a significant role in the reaction rate of 1,3-dipolar cycloadditions like SPAAC researchgate.netnih.gov. DFT calculations can predict how structural modifications to the DBCO core or the azide (B81097) partner affect these orbital energies and thus influence reactivity nih.govacs.orgnih.gov.
Computational studies have also investigated the conformational landscape of DBCO, including the thermal isomerization between twist-boat and chair conformers, using DFT calculations google.comlabpartnering.org. Understanding these conformational preferences and the associated energy barriers is important for fully characterizing the molecule's behavior and reactivity.
Quantum chemical studies provide a theoretical foundation for understanding why this compound is a highly reactive strained alkyne for copper-free click chemistry, attributing its efficacy to a combination of ring strain and favorable electronic properties.
Predictive Design of Novel this compound Derivatives with Tuned Properties
Computational chemistry plays an increasingly important role in the predictive design of new molecules with desired properties. In the context of this compound, theoretical studies can guide the rational design of derivatives with tuned reactivity, solubility, or other characteristics relevant to specific applications acs.orgmit.edunih.gov.
By using DFT and other computational methods, researchers can predict the impact of introducing different substituents or modifying the core structure of this compound on its electronic properties, strain energy, and the activation energy of the SPAAC reaction acs.orgmit.edunih.gov. This allows for in silico screening and optimization before embarking on potentially challenging synthesis.
Emerging Avenues and Future Directions in Dbco Acid Research
Advanced In Vivo Bioorthogonal Applications and Associated Research Challenges
DBCO-acid is at the forefront of advanced in vivo bioorthogonal applications, enabling researchers to probe biological processes within living organisms with unprecedented precision. nih.govrsc.org A key application is the labeling and tracking of cells. For instance, human endothelial progenitor cells (hEPCs) have been successfully labeled with DBCO-Cy5 after introducing azide (B81097) groups onto their surface. nih.gov This allows for non-invasive imaging and monitoring of the cells in vivo, providing valuable insights into tissue development and disease progression. nih.gov
Another significant in vivo application is the labeling of biomolecules in specific tissues. Researchers have successfully labeled sialoglycans in the brain by using liposomes to deliver 9-azido sialic acid, which is then metabolized and incorporated into brain tissue. rsc.org Subsequent intravenous injection of DBCO-Cy5 allows for in vivo labeling of these azide-modified sialoglycans via strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org
Despite these successes, several research challenges remain. The relatively large size of DBCO and other cyclooctynes can potentially alter the intrinsic properties of the target biomolecules after conjugation. rsc.org Furthermore, while SPAAC reactions are efficient, there is an ongoing quest for even faster and more selective bioorthogonal reactions to capture highly dynamic processes in vivo. rsc.org The development of alternative catalytic systems that are biocompatible and can overcome the limitations of current methods is an active area of research. rsc.org
| Application | DBCO-based Probe | Target Biomolecule/Cell | Key Finding | Research Challenge |
| Cell Tracking | DBCO-Cy5 | Azide-modified human endothelial progenitor cells (hEPCs) | Enabled non-invasive in vivo imaging of labeled cells. nih.gov | Minimizing the impact of the label on cell function. |
| Brain Glycan Imaging | DBCO-Cy5 | Azide-modified sialoglycans | Successful in vivo labeling of brain glycans after BBB transport via liposomes. rsc.org | Improving delivery across the blood-brain barrier. |
| Antibody Conjugation | DBCO-functionalized liposomes | Azide-modified antibodies | Site-specific conjugation for targeted antibody delivery. rsc.org | Enhancing reaction rates for faster conjugation. |
Integration of this compound Chemistry in Microfluidic Systems for High-Throughput Analysis
The integration of this compound chemistry with microfluidic systems is creating powerful platforms for high-throughput analysis and diagnostics. rsc.orgnih.govmdpi.com Microfluidic devices offer precise control over small fluid volumes, enabling rapid and efficient reactions with minimal reagent consumption. mdpi.comresearchgate.net
One notable application is the development of microfluidic microsphere arrays for the analysis of biological samples. nih.gov In this system, antibodies are conjugated to quantum dots (QDs) using DBCO-azide click chemistry. nih.gov The high yield and stability of the DBCO-based conjugation, compared to other methods, are crucial for the reliable performance of these assays. nih.gov
Microfluidic systems have also been used to study cell-cell adhesion mediated by bioorthogonal chemistry. rsc.org By modifying cell surfaces with azides and then introducing DBCO-functionalized counterparts in a microfluidic channel, researchers can induce and observe artificial cell adhesion in real-time under controlled flow conditions. rsc.org This approach provides a powerful tool for studying cell adhesion dynamics and screening for molecules that can modulate these interactions.
Future research in this area will likely focus on developing more sophisticated "click chips" with immobilized catalysts to further enhance reaction rates and enable multiplexed analyses. mdpi.com The combination of this compound's versatility with the automation and scalability of microfluidics holds immense promise for applications ranging from disease diagnostics to drug discovery.
| Microfluidic Application | DBCO-based Component | Analytical Goal | Key Advantage |
| Biomarker Detection | Antibody-DBCO conjugates | High-throughput analysis of tumor biomarkers | High yield and stability of conjugation. nih.gov |
| Cell Adhesion Studies | DBCO-modified cells | Real-time analysis of cell-cell interactions | Precise control over flow and shear stress. rsc.org |
| Continuous Flow Synthesis | DBCO-functionalized surfaces | Efficient conjugation of molecules like fluorescent dyes | Reduced reaction times and reusability of the device. mdpi.com |
Exploration of Novel this compound Derivatives for Expanded Research Utility
To broaden the applications of this compound, researchers are actively developing novel derivatives with enhanced properties. medchemexpress.eubiorxiv.orgcolab.ws These modifications aim to improve water solubility, introduce new functionalities, and enhance reaction kinetics.
One common strategy is the incorporation of polyethylene (B3416737) glycol (PEG) linkers to create derivatives like DBCO-PEG-acid. medchemexpress.eu The hydrophilic PEG chain increases the water solubility of the molecule, which is often a challenge with the hydrophobic DBCO core. chempep.com This improved solubility is crucial for biological applications where aqueous environments are the norm.
Another area of exploration is the synthesis of bifunctional chelating agents that combine a DBCO moiety with a metal-chelating group like DOTA or DFO. colab.ws These molecules are invaluable for radiolabeling biomolecules for applications in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, as well as targeted alpha therapy. colab.wsmdpi.com
Furthermore, the development of DBCO derivatives with different reactive handles, such as NHS esters, allows for a wider range of conjugation strategies. medchemexpress.eu These derivatives can react with primary amines on biomolecules, providing an alternative to the azide-alkyne cycloaddition. medchemexpress.eu The ongoing synthesis of new this compound derivatives will undoubtedly continue to expand the toolkit available to researchers for labeling and modifying biomolecules.
| DBCO Derivative | Modification | Enhanced Property/Functionality | Application Area |
| DBCO-PEG-acid | Addition of a polyethylene glycol (PEG) linker | Increased water solubility. medchemexpress.eu | Bioconjugation in aqueous solutions. |
| DOTAGA-DBCO | Integration of a DOTA chelating agent | Ability to chelate radiometals. colab.ws | Radioimmunoconjugates for imaging and therapy. |
| DFO-DBCO | Integration of a DFO chelating agent | Ability to chelate radiometals. colab.ws | Radioimmunoconjugates for imaging and therapy. |
| DBCO-NHS ester | Addition of an N-hydroxysuccinimide ester | Reactivity towards primary amines. medchemexpress.eu | Alternative bioconjugation strategies. |
Application of this compound in Gene Editing Tool Development and Targeted Delivery
The precise and efficient delivery of gene-editing tools like the CRISPR-Cas9 system is a major challenge in the field of gene therapy. researchgate.netmdpi.com this compound and the bioorthogonal chemistry it enables are emerging as a powerful strategy to address this challenge. researchgate.netmdpi.com
One innovative approach involves the development of an antibody-CRISPR/Cas9 conjugate platform for targeted gene editing in cancer cells. researchgate.net In this system, a DBCO-functionalized antibody that targets a specific cancer cell receptor is conjugated to an azide-modified Cas9 protein. researchgate.net This targeted delivery system ensures that the gene-editing machinery is delivered specifically to the cancer cells, minimizing off-target effects and enhancing the therapeutic efficacy. researchgate.net
Liposomes and other nanoparticle-based delivery systems are also being functionalized with DBCO for the targeted delivery of CRISPR-Cas9 components. mdpi.com By incorporating DBCO into the liposome (B1194612) surface, these nanocarriers can be "clicked" onto azide-modified targeting ligands, such as antibodies or aptamers, to direct them to specific cell types. mdpi.com This modular approach allows for the flexible design of targeted delivery vehicles for a variety of gene-editing applications.
Future research will likely focus on optimizing the stability and efficiency of these delivery systems and exploring their use for in vivo gene editing. The ability to precisely control the delivery of gene-editing tools using this compound chemistry has the potential to revolutionize the treatment of genetic diseases and cancer.
| Gene Editing Application | DBCO-based Component | Target | Delivery Strategy | Key Benefit |
| Targeted Cancer Therapy | DBCO-functionalized anti-HER2 antibody | HER2-positive cancer cells | Conjugation to azide-modified Cas9 protein. researchgate.net | Specific delivery and gene editing in cancer cells. researchgate.net |
| Nanoparticle-based Delivery | DBCO-functionalized nanocarriers | Specific cell types | Click chemistry conjugation of targeting ligands. mdpi.com | Improved transfection efficiency and selectivity. mdpi.com |
| Enhanced In Vivo Delivery | Liposome-based systems | Target cells in vivo | Encapsulation of CRISPR-Cas9 components and targeted delivery. | Protection from degradation and reduced immunogenicity. |
Unexplored Research Frontiers in GlycoRNA and Other Emerging Biomolecule Studies
The recent discovery of glycosylated RNA, or glycoRNA, has opened up an entirely new field of biology and presents exciting, unexplored research frontiers for this compound. uni-konstanz.denih.govnih.gov These novel biomolecules, found on the surface of mammalian cells, are thought to play important roles in cell-cell communication and immune recognition. nih.gov
The study of glycoRNA heavily relies on metabolic labeling with azide-modified sugars, followed by bioorthogonal ligation with DBCO-functionalized probes for detection and visualization. nih.govnih.govbiorxiv.org For example, after treating cells with an azide-modified mannosamine (B8667444) precursor (Ac4ManNAz), the resulting azide-labeled glycans on RNA can be conjugated to DBCO-biotin for detection by blotting or to DBCO-fluorophores for imaging. nih.govbiorxiv.org
However, the analysis of glycoRNA is not without its challenges. The potential for co-purification of glycoproteins during RNA extraction can lead to ambiguities in the data, and researchers are actively developing more stringent purification protocols to ensure the purity of glycoRNA samples. biorxiv.orgbiorxiv.org
Future research will aim to elucidate the precise structures and functions of different glycoRNA species. This compound and its derivatives will be indispensable tools in these efforts, enabling the development of novel probes and assays to study glycoRNA localization, dynamics, and interactions with other biomolecules. nih.gov Furthermore, the application of DBCO-based click chemistry can be extended to the study of other emerging classes of biomolecules, pushing the boundaries of our understanding of molecular biology.
| Biomolecule | DBCO-based Probe | Research Goal | Methodology | Future Direction |
| GlycoRNA | DBCO-biotin, DBCO-fluorophores | Detection and visualization of glycoRNA | Metabolic labeling with azide-sugars followed by click chemistry. nih.govbiorxiv.org | Elucidation of glycoRNA structure and function. nih.gov |
| Small extracellular vesicles (sEVs) | DBCO-polyethyleneglycol–hyaluronic acid | Surface editing for targeted delivery | Metabolic labeling of donor cells and click chemistry modification of sEVs. uni-konstanz.de | Enhancing targeting efficiency and in vivo half-life. uni-konstanz.de |
| Membrane-associated RNAs (maxRNAs) | DBCO-PEG4-biotin | Profiling and functional analysis | Dual recognition Förster resonance energy transfer (drFRET). nih.gov | Development of sensitive diagnostics for cancer and other diseases. nih.gov |
Q & A
Q. What are the structural and functional features of DBCO-acid that enable its use in bioorthogonal click chemistry?
this compound comprises two critical moieties: a dibenzocyclooctyne (DBCO) group and a carboxylic acid group. The DBCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azides without requiring cytotoxic copper catalysts, forming stable triazole linkages . The carboxylic acid group facilitates covalent conjugation with amine-containing molecules (e.g., proteins, peptides) via carbodiimide-mediated amide bond formation, enabling precise functionalization of biomolecules . This dual functionality allows this compound to serve as a versatile linker in bioconjugation.
Q. What are the standard protocols for synthesizing and characterizing this compound, and how can reproducibility be ensured?
this compound is typically synthesized via chemical methods, such as coupling DBCO-amine with activated carboxylic acid derivatives (e.g., pentafluorophenyl esters) in tetrahydrofuran (THF) with triethylamine (TEA) as a base . Characterization involves nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., aromatic proton signals at 7.2–7.8 ppm for DBCO), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) to verify molecular weight (305.33 g/mol) . Reproducibility requires strict control of reaction conditions (e.g., inert atmosphere, stoichiometric ratios) and adherence to storage guidelines (−20°C under desiccation) .
Advanced Research Questions
Q. How can researchers optimize this compound-mediated conjugation efficiency when working with heat-sensitive biomolecules?
Heat-sensitive applications (e.g., protein labeling) require mild reaction conditions. Key strategies include:
- Solvent selection : Use aqueous-organic solvent mixtures (e.g., DMF/PBS) to enhance solubility without denaturing biomolecules .
- pH modulation : Adjust reaction pH to 7.4–8.5 to balance DBCO reactivity and biomolecule stability .
- Stoichiometric titration : Optimize molar ratios (e.g., 1:1.2 DBCO:azide) to minimize excess reagent-induced aggregation .
- Kinetic monitoring : Use UV-Vis spectroscopy (e.g., tracking triazole formation at 290 nm) to determine optimal reaction duration .
Q. What methodological approaches resolve contradictions in reported reaction yields of this compound conjugates?
Discrepancies in yield (e.g., 60–90% in literature) often arise from variations in azide accessibility, solvent polarity, or purification techniques. To address this:
- Comparative controls : Include internal standards (e.g., fluorophore-labeled azides) to normalize yield calculations across studies .
- Solvent screening : Test polar aprotic (DMF) vs. aqueous buffers to identify solvent-dependent reactivity trends .
- Post-reaction analysis : Use SDS-PAGE or size-exclusion chromatography to quantify unreacted this compound and optimize purification protocols .
Q. How can researchers validate the specificity of this compound in complex biological systems to avoid off-target binding?
Specificity validation requires orthogonal assays:
- Competitive inhibition : Co-incubate this compound with excess azide-free analogs to confirm signal reduction in fluorescence microscopy or flow cytometry .
- Mass spectrometry : Perform proteomic analysis to identify non-specific adducts (e.g., lysine or cysteine residues reacting with carboxylic acid) .
- Negative controls : Use DBCO-free reagents in parallel to distinguish background signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
